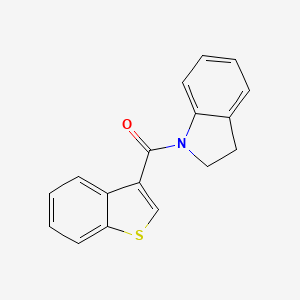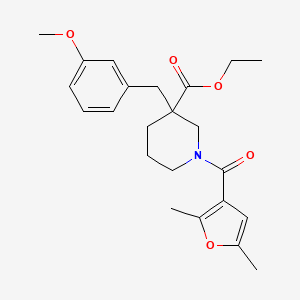![molecular formula C12H10BrNO4S B5151264 N-[(4-bromo-1-naphthyl)sulfonyl]glycine](/img/structure/B5151264.png)
N-[(4-bromo-1-naphthyl)sulfonyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-bromo-1-naphthyl)sulfonyl]glycine, also known as BPG or BrNSG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
科学的研究の応用
N-[(4-bromo-1-naphthyl)sulfonyl]glycine has been found to have potential applications in various areas of scientific research. One of the most significant applications of N-[(4-bromo-1-naphthyl)sulfonyl]glycine is in the field of cancer research. Studies have shown that N-[(4-bromo-1-naphthyl)sulfonyl]glycine can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[(4-bromo-1-naphthyl)sulfonyl]glycine has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The exact mechanism of action of N-[(4-bromo-1-naphthyl)sulfonyl]glycine is not fully understood. However, studies have suggested that N-[(4-bromo-1-naphthyl)sulfonyl]glycine may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-[(4-bromo-1-naphthyl)sulfonyl]glycine may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-[(4-bromo-1-naphthyl)sulfonyl]glycine has been found to have several biochemical and physiological effects. Studies have shown that N-[(4-bromo-1-naphthyl)sulfonyl]glycine can inhibit the activity of COX-2 and LOX, leading to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes. N-[(4-bromo-1-naphthyl)sulfonyl]glycine has also been found to induce apoptosis in cancer cells, leading to a decrease in tumor growth.
実験室実験の利点と制限
N-[(4-bromo-1-naphthyl)sulfonyl]glycine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-[(4-bromo-1-naphthyl)sulfonyl]glycine is also water-soluble, making it easy to administer in cell culture experiments. However, N-[(4-bromo-1-naphthyl)sulfonyl]glycine has some limitations, including its relatively low potency and selectivity compared to other compounds.
将来の方向性
There are several future directions for the research on N-[(4-bromo-1-naphthyl)sulfonyl]glycine. One potential area of research is the development of more potent and selective analogs of N-[(4-bromo-1-naphthyl)sulfonyl]glycine. Another area of research is the investigation of the potential use of N-[(4-bromo-1-naphthyl)sulfonyl]glycine in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, the mechanism of action of N-[(4-bromo-1-naphthyl)sulfonyl]glycine needs to be further elucidated to better understand its potential applications in various areas of scientific research.
Conclusion
In conclusion, N-[(4-bromo-1-naphthyl)sulfonyl]glycine is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method is relatively simple, and it has been found to have anti-inflammatory and anti-cancer properties. N-[(4-bromo-1-naphthyl)sulfonyl]glycine has several advantages for lab experiments, including its stability and water solubility. However, its potency and selectivity are relatively low compared to other compounds. Future research on N-[(4-bromo-1-naphthyl)sulfonyl]glycine should focus on developing more potent and selective analogs, investigating its potential use in combination with other drugs, and further elucidating its mechanism of action.
合成法
The synthesis of N-[(4-bromo-1-naphthyl)sulfonyl]glycine involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with glycine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-[(4-bromo-1-naphthyl)sulfonyl]glycine.
特性
IUPAC Name |
2-[(4-bromonaphthalen-1-yl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4S/c13-10-5-6-11(9-4-2-1-3-8(9)10)19(17,18)14-7-12(15)16/h1-6,14H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDCMFXGZPSNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromonaphthalen-1-yl)sulfonyl]glycine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5151197.png)
![1-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)azocane](/img/structure/B5151203.png)
![6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5151216.png)

![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5151226.png)
![3-{1-[4-(benzyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5151228.png)
![5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5151238.png)
![N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5151240.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5151246.png)
![4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5151258.png)
![3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5151271.png)
![4-(2,5-dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid](/img/structure/B5151279.png)

